molecular formula C19H13F3N4O2 B11268902 5-(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

5-(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B11268902
M. Wt: 386.3 g/mol
InChI Key: XTZHSKJVHRGFIS-UHFFFAOYSA-N
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Description

“5-(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of pyrazole, oxadiazole, and substituted phenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the oxadiazole ring: This can be synthesized by the cyclization of a suitable precursor such as an amidoxime with a carboxylic acid derivative.

    Coupling reactions: The final compound can be obtained by coupling the pyrazole and oxadiazole intermediates with the appropriate substituted phenyl groups under specific conditions, such as the use of a base and a catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions might target the oxadiazole ring or the trifluoromethyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could lead to a deoxygenated product.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for drug development, targeting specific enzymes or receptors.

Industry

In the industrial sector, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “5-(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole” would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-phenyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

The presence of the trifluoromethyl group and the methoxyphenyl group in “5-(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole” may impart unique electronic and steric properties, potentially leading to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H13F3N4O2

Molecular Weight

386.3 g/mol

IUPAC Name

5-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H13F3N4O2/c1-27-14-4-2-3-12(9-14)15-10-16(25-24-15)18-23-17(26-28-18)11-5-7-13(8-6-11)19(20,21)22/h2-10H,1H3,(H,24,25)

InChI Key

XTZHSKJVHRGFIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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